molecular formula C18H18FNO4 B6412462 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% CAS No. 1261907-28-1

5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6412462
CAS RN: 1261907-28-1
M. Wt: 331.3 g/mol
InChI Key: FJNOICOROGTSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid (5-BOC-2-FBA) is an organic compound belonging to the class of compounds known as fluorobenzoic acids. It is a colorless solid with a melting point of 183-186°C and is soluble in organic solvents. 5-BOC-2-FBA is commonly used in organic synthesis and is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Mechanism of Action

The mechanism of action of 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% is not well understood. However, it is believed that the compound acts as an acid catalyst, which facilitates the formation of aryl fluorides from the reaction of 2-fluorobenzoic acid with 3-bromo-1-propanol. In addition, the compound may also act as a proton donor, which helps to facilitate the formation of peptides and peptidomimetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% are not well understood. However, it is believed that the compound may have some effect on the metabolism of various compounds, such as peptides and peptidomimetics. In addition, the compound may also have some effect on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% in laboratory experiments is its high purity and low cost. The compound is readily available in a variety of forms and is relatively easy to synthesize. Furthermore, the compound is highly soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments.
However, there are some limitations to using 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% in laboratory experiments. The compound is not very stable and can easily decompose in the presence of light or heat. In addition, the compound can be toxic if inhaled or ingested and should be handled with care.

Future Directions

The potential applications of 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% are vast and the compound has yet to be fully explored. Some potential future directions for research include its use in the synthesis of peptides and peptidomimetics, its use as a catalyst in the synthesis of various organic compounds, and its use as a reagent in the synthesis of aryl fluorides. In addition, further research could be conducted to explore the biochemical and physiological effects of the compound, as well as its potential applications in drug discovery and development.

Synthesis Methods

5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% can be synthesized by reacting 2-fluorobenzoic acid with 3-bromo-1-propanol in the presence of an acid catalyst. The reaction is carried out at room temperature and yields a white solid product with a melting point of 183-186°C. The reaction can be monitored by thin-layer chromatography (TLC) and the yield of the reaction can be improved by the use of a high-pressure reaction vessel.

Scientific Research Applications

5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of peptides, peptidomimetics, and other bioactive molecules. It has also been used as a starting material in the synthesis of various heterocyclic compounds, such as quinolines and indoles. In addition, it has been used as a reagent in the synthesis of aryl fluorides and as a catalyst in the synthesis of various organic compounds.

properties

IUPAC Name

2-fluoro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNOICOROGTSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid

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